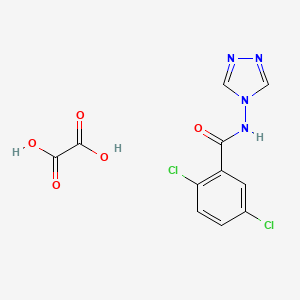![molecular formula C18H23NO3 B4895803 (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine are similar to those of other phenethylamine compounds. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and enhanced mood. It has also been shown to cause changes in perception, such as altered visual and auditory experiences.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine for lab experiments is its potency. It is a highly potent compound, meaning that it can be used in very small quantities for research purposes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for toxicity. It is important for researchers to exercise caution when handling this compound, as it can cause harm if not handled properly.
Future Directions
There are many potential future directions for the research of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of interest is its potential use in the development of new drugs for the treatment of mental health disorders. Additionally, it may be useful in the development of new antibacterial and antiviral agents. Further research is also needed to fully understand the mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its potential effects on the brain and body.
Conclusion:
In conclusion, (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a highly potent psychoactive compound that has gained popularity among researchers for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds great promise for the development of new drugs and treatments.
Synthesis Methods
The synthesis of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the condensation of 2,5-dimethoxybenzaldehyde and 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Scientific Research Applications
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINAZWQWQFIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)